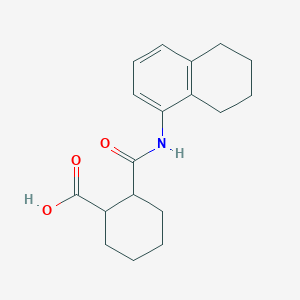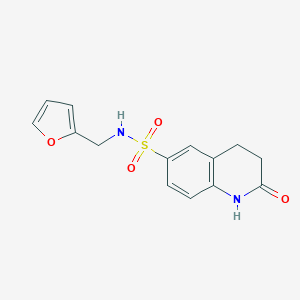![molecular formula C26H18N4O2S B269659 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide, also known as ATSA-1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and has the potential to slow the progression of these diseases.
Mécanisme D'action
The exact mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is not fully understood, but it is believed to work by activating a cellular stress response pathway known as the heat shock response. This pathway is activated in response to cellular stress and helps to protect cells from damage. This compound has been shown to upregulate the expression of heat shock proteins, which are involved in this pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases. It has also been shown to improve cognitive function and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for the treatment of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Another area of research is to investigate its potential for the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is potential for the development of analogs of this compound that may have improved pharmacological properties.
Méthodes De Synthèse
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is a synthetic compound that was developed by a team of researchers at the University of Alabama at Birmingham. The synthesis method involves the reaction of acenaphthenequinone with thiourea to form a 1,2,4-triazine derivative. This intermediate is then reacted with 2-(5-methylfuran-2-yl)phenylacetic acid to form the final product, this compound.
Applications De Recherche Scientifique
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been the subject of several scientific studies, which have demonstrated its potential as a therapeutic agent for the treatment of neurodegenerative diseases. In one study, this compound was shown to protect neurons from oxidative stress and reduce inflammation in the brain. Another study showed that this compound was able to improve cognitive function in a mouse model of Alzheimer's disease.
Propriétés
Formule moléculaire |
C26H18N4O2S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
N-[2-(5-methylfuran-2-yl)phenyl]-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C26H18N4O2S/c1-15-12-13-21(32-15)17-8-2-3-11-20(17)27-22(31)14-33-26-28-24-18-9-4-6-16-7-5-10-19(23(16)18)25(24)29-30-26/h2-13H,14H2,1H3,(H,27,31) |
Clé InChI |
MWTMRUSFOBKPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
SMILES canonique |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)



![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)